Cyclohexanecarboxamide, 1-hydroxy-3-methyl-
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Overview
Description
1-Hydroxy-3-methylcyclohexanecarboxamide is an organic compound with a cyclohexane ring structure It features a hydroxyl group (-OH) at the first carbon, a methyl group (-CH₃) at the third carbon, and a carboxamide group (-CONH₂) attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-3-methylcyclohexanecarboxamide can be synthesized through several methods. One common approach involves the hydroxylation of 3-methylcyclohexanecarboxylic acid, followed by the conversion of the carboxylic acid group to a carboxamide group. This process typically involves:
Hydroxylation: Using oxidizing agents such as hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) to introduce the hydroxyl group.
Amidation: Converting the carboxylic acid to a carboxamide using reagents like ammonia (NH₃) or amines under appropriate conditions.
Industrial Production Methods: In industrial settings, the synthesis of 1-Hydroxy-3-methylcyclohexanecarboxamide may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3-methylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) for chlorination.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and H₂O₂ under acidic or basic conditions.
Reduction: LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).
Substitution: SOCl₂, phosphorus tribromide (PBr₃), and other halogenating agents.
Major Products:
Oxidation: Formation of 3-methylcyclohexanone derivatives.
Reduction: Formation of 1-hydroxy-3-methylcyclohexylamine.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
1-Hydroxy-3-methylcyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-methylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
3-Methylcyclohexanecarboxamide: Lacks the hydroxyl group, resulting in different reactivity and properties.
1-Hydroxycyclohexanecarboxamide: Lacks the methyl group, affecting its steric and electronic characteristics.
1-Hydroxy-3-methylcyclohexanecarboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical behavior.
Uniqueness: 1-Hydroxy-3-methylcyclohexanecarboxamide is unique due to the presence of both hydroxyl and carboxamide groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-hydroxy-3-methylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-3-2-4-8(11,5-6)7(9)10/h6,11H,2-5H2,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNMRVWGINCTLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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